molecular formula C14H14N2O2S B2414171 1-(5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 1241333-89-0

1-(5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2414171
CAS No.: 1241333-89-0
M. Wt: 274.34
InChI Key: KTWIZQYXLOFTSG-UHFFFAOYSA-N
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Description

1-(5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a unique combination of furan, thiophene, and pyrazole moieties

Preparation Methods

The synthesis of 1-(5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate 1,3-diketone.

    Introduction of the furan and thiophene rings: These can be incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final assembly: The final step involves the acylation of the pyrazole ring with an acyl chloride to introduce the ethanone group.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the furan and thiophene rings, using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-(5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic semiconductors and conductive polymers.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, based on its ability to modulate specific biological pathways.

    Industry: The compound can be used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism by which 1-(5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects depends on its specific application:

    Biological activity: The compound may interact with enzymes or receptors, inhibiting or activating specific pathways. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access.

    Electronic properties: In materials science, the compound’s electronic structure allows it to participate in charge transfer processes, making it useful in electronic devices.

Comparison with Similar Compounds

1-(5-(5-methylfuran-2-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other compounds that feature similar heterocyclic structures:

    Furan derivatives: Compounds like 2-acetylfuran share the furan ring but lack the additional thiophene and pyrazole rings, resulting in different chemical and physical properties.

    Thiophene derivatives: Compounds such as 2-acetylthiophene have the thiophene ring but do not possess the furan and pyrazole moieties, leading to variations in reactivity and applications.

    Pyrazole derivatives:

The uniqueness of this compound lies in its combination of these three heterocyclic rings, which imparts distinct electronic, chemical, and biological properties, making it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

1-[3-(5-methylfuran-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-9-3-4-14(18-9)13-7-12(11-5-6-19-8-11)15-16(13)10(2)17/h3-6,8,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWIZQYXLOFTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CC(=NN2C(=O)C)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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